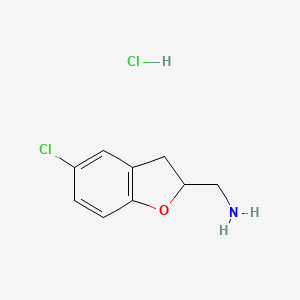

(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride is a useful research compound. Its molecular formula is C9H11Cl2NO and its molecular weight is 220.09. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

For example, some substituted benzofurans have shown dramatic anticancer activities. They were found to have significant cell growth inhibitory effects, and the inhibition rates in different types of cancer cells are quite high .

The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro and hydroxyl groups have also displayed potent antibacterial activity .

Analyse Biochimique

Biochemical Properties

Benzofuran derivatives, to which this compound belongs, have been found to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, anti-AD, anti-parasitic, anti-acetylcholine, and anti-inflammatory activities

Cellular Effects

Benzofuran derivatives have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Benzofuran derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Activité Biologique

The compound (5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine; hydrochloride is a derivative of benzofuran, a class of compounds known for various biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, including antibacterial, antifungal, and anti-inflammatory effects.

- IUPAC Name : (5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride

- Molecular Formula : C9H10ClN·HCl

- Molecular Weight : 201.64 g/mol

- Purity : 95%

- Physical Form : Powder

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of benzofuran derivatives. For instance, compounds similar to (5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine have demonstrated significant activity against various bacterial strains.

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.0039 |

| Compound B | Escherichia coli | 0.025 |

| Compound C | Bacillus subtilis | 0.0195 |

The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. In vitro tests revealed its effectiveness against pathogenic fungi such as Candida albicans and Aspergillus niger.

| Compound | Fungal Strain | MIC (mg/mL) |

|---|---|---|

| Compound D | Candida albicans | 0.0048 |

| Compound E | Aspergillus niger | 0.039 |

These results suggest that the compound could be a promising candidate for developing antifungal agents .

Anti-inflammatory Activity

A notable study investigated the anti-inflammatory effects of related benzofuran derivatives in murine models. The compound exhibited significant reduction in eosinophil counts in bronchoalveolar lavage fluid, indicating its potential as an anti-inflammatory agent.

Key Findings :

- Reduction in COX-2 expression.

- Affinity for histamine receptors (H3R/H4R), suggesting a mechanism for its anti-inflammatory effects.

This activity positions the compound as a potential therapeutic agent for conditions like asthma and other chronic inflammatory diseases .

Case Studies

- Study on Antibacterial Effects : A comparative study evaluated various benzofuran derivatives against clinical isolates of E. coli and S. aureus. The results demonstrated that modifications in the benzofuran structure significantly affected antibacterial potency.

- Evaluation of Anti-inflammatory Properties : In a controlled experiment involving asthmatic mice, the administration of the compound led to a marked decrease in airway hyperresponsiveness and inflammation markers compared to untreated controls.

Applications De Recherche Scientifique

Pharmaceutical Development

The compound has been investigated for its potential therapeutic effects. Its structural similarity to known pharmacophores suggests that it may exhibit biological activity against various diseases.

Case Study Example :

A study explored the synthesis of derivatives of (5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride, assessing their activity against specific cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, highlighting the compound's potential as a lead in cancer therapy development .

Neuropharmacology

Research has indicated that compounds similar to this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine.

Case Study Example :

In a neuropharmacological study, the compound was tested for its ability to modulate serotonin receptors. Results showed promising activity that could lead to new treatments for mood disorders .

Synthetic Chemistry

This compound serves as an important intermediate in the synthesis of more complex molecules. It can be utilized in the preparation of other benzofuran derivatives, which are valuable in medicinal chemistry.

Table: Synthetic Pathways Involving this compound

Propriétés

IUPAC Name |

(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;/h1-3,8H,4-5,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMZYYCWJWLGDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=C(C=C2)Cl)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90951633 |

Source

|

| Record name | 1-(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29027-42-7 |

Source

|

| Record name | 1-(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.